PNMT Inhibition Potency Comparison
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (CHEMBL291584) exhibited a Ki of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. In contrast, a structurally distinct, higher-affinity PNMT inhibitor (CHEMBL144444) demonstrated a Ki of 1.65 × 10³ nM (1.65 µM) in the same assay system [2]. This represents a 673-fold difference in potency. A second analog (CHEMBL71308) exhibited a Ki of 1.26 × 10⁶ nM (1.26 mM), similar to the target compound [3].
| Evidence Dimension | Inhibitory constant (Ki) for phenylethanolamine N-methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Comparator 1: CHEMBL144444, Ki = 1.65 × 10³ nM (1.65 µM); Comparator 2: CHEMBL71308, Ki = 1.26 × 10⁶ nM (1.26 mM) |
| Quantified Difference | 673-fold lower affinity than Comparator 1; comparable affinity to Comparator 2 |
| Conditions | Bovine adrenal PNMT, radiochemical assay (J Med Chem 30: 2208-16, 1988) |
Why This Matters
This data quantifies the compound's weak PNMT inhibition, informing its utility as a negative control or scaffold for further optimization in catecholamine biosynthesis research.
- [1] BindingDB. (n.d.). BDBM50367284 (CHEMBL291584) - Ki data for PNMT. Retrieved April 15, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50217383 (CHEMBL144444) - Ki data for PNMT. Retrieved April 15, 2026. View Source
- [3] BindingDB. (n.d.). BDBM50367450 (CHEMBL71308) - Ki data for PNMT. Retrieved April 15, 2026. View Source
